

The Benzoxazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

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Compound of Interest

Compound Name: 1,3-Benzoxazol-6-amine

Cat. No.: B068429

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The benzoxazole core, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and the presence of nitrogen and oxygen heteroatoms provide a unique framework for designing molecules with diverse pharmacological activities. This guide offers a comparative analysis of the structure-activity relationships (SAR) of benzoxazole derivatives across key therapeutic areas: anticancer, antimicrobial, anti-inflammatory, and antiviral research. We will delve into the critical structural modifications that govern biological efficacy, supported by quantitative experimental data and detailed protocols to empower researchers in their drug development endeavors.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Benzoxazole derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key kinases involved in tumor growth and angiogenesis, as well as by inducing apoptosis.^{[1][2]}

Key SAR Insights for Anticancer Activity

The anticancer potency of benzoxazole derivatives is profoundly influenced by the nature and position of substituents on both the benzoxazole core and the appended moieties.

- Substitution at the 2-position: This is a critical determinant of activity. Attaching substituted phenyl rings at this position is a common and effective strategy.
 - Electron-withdrawing groups (e.g., -Cl, -F, -NO₂) on the 2-phenyl ring often enhance cytotoxic activity.^[3] For instance, a 2-(4-fluorophenyl) substituent has shown increased cytotoxicity in several cancer cell lines.^[1]
 - Electron-donating groups (e.g., -OCH₃) can also contribute to potency, with di- and tri-methoxy substitutions on the phenyl ring improving anticancer activity.^[4]
- Substitution at the 5-position: This position is crucial for modulating the molecule's properties and activity.
 - Halogen atoms (e.g., -Cl, -Br) at the 5-position can lead to enhanced antiproliferative effects.
 - The introduction of amide or sulfonamide groups at this position has been shown to be a successful strategy for developing potent anticancer agents.
- Substitution at the 7-position: While less explored, modifications at this position can also impact activity. For example, 2-amino-aryl-7-aryl-benzoxazoles have exhibited prominent cytotoxic effects against human lung cancer cells (A549).

Comparative Performance of Anticancer Benzoxazole Derivatives

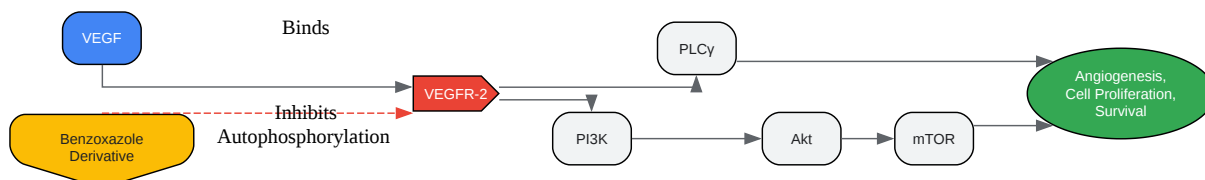
The following table summarizes the in vitro cytotoxic activity of selected benzoxazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound ID	2-Position Substituent	5-Position Substituent	Cancer Cell Line	IC ₅₀ (μM)	Reference
1a	4-Fluorophenyl	H	MCF-7 (Breast)	12	[5]
1b	4-Chlorophenyl	H	MCF-7 (Breast)	15.2	[6]
1c	3,4,5-Trimethoxyphenyl	H	HCT116 (Colon)	24.5	[4]
2a	2,6-Dimethylphenyl	H	MCF-7 (Breast)	5.8	[7]
2b	2-Methoxyphenyl	H	HepG2 (Liver)	3.95	[7]
3a	Thiophene	H	HBL-1 (Lymphoma)	Potent Inhibition	[3]

Analysis: The data highlights that substitutions on the 2-phenyl ring significantly impact anticancer activity. For example, the presence of a 2-methoxyphenyl group (Compound 2b) leads to a lower IC₅₀ value against HepG2 cells compared to other substitutions. The trimethoxyphenyl substituent (Compound 1c) also demonstrates notable activity against colon cancer cells.[4][7]

Signaling Pathways and Experimental Protocols

A primary mechanism of action for many anticancer benzoxazoles is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[7] By blocking VEGFR-2, these compounds can stifle the formation of new blood vessels that tumors need to grow and metastasize. Some derivatives also target the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[8][9][10]



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Caption: Inhibition of VEGFR-2 by benzoxazole derivatives blocks downstream signaling.

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.

- Preparation of Reagents:
 - Prepare a stock solution of the test benzoxazole derivative in DMSO.
 - Dilute recombinant human VEGFR-2 kinase domain in kinase buffer.
 - Prepare a solution of a specific VEGFR-2 substrate and ATP.
- Assay Procedure:
 - Add the kinase buffer, VEGFR-2 enzyme, and serially diluted test compound to a microplate.
 - Initiate the kinase reaction by adding the substrate and ATP mixture.
 - Incubate the plate at 30°C for 60 minutes.
 - Stop the reaction and add a detection reagent (e.g., ADP-Glo™).
 - Measure the luminescence signal using a microplate reader.
- Data Analysis:

- Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Antimicrobial Activity: Combating Pathogenic Microorganisms

Benzoxazole derivatives have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4][11] Their structural similarity to purine bases may facilitate their interaction with microbial macromolecules.

Key SAR Insights for Antimicrobial Activity

The antimicrobial efficacy of benzoxazoles is highly dependent on the substituents at the 2- and 5-positions.

- Substitution at the 2-position:
 - Aromatic and heteroaromatic rings at this position are generally favorable for activity.
 - The presence of a 2-phenyl group is a common feature in active compounds.
 - N-phenyl-1,3-benzoxazol-2-amine derivatives have also shown potent antimicrobial effects.[11]
- Substitution at the 5-position:
 - Electron-withdrawing groups at this position can enhance activity.
 - The introduction of amide side chains at the 5-position has yielded promising results.

Comparative Performance of Antimicrobial Benzoxazole Derivatives

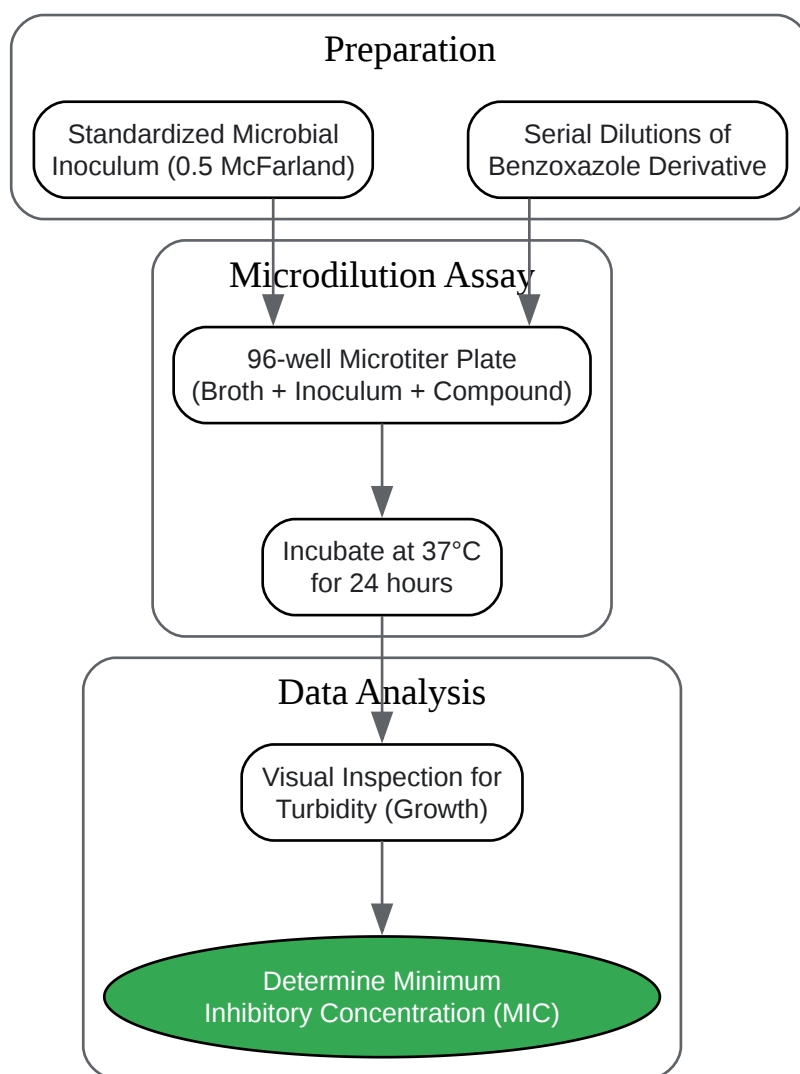
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected benzoxazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ID	2-Position Substituent	5-Position Substituent	Microorganism	MIC (µg/mL)	Reference
4a	Phenyl	Hydrazide	Candida albicans	0.34×10^{-3} µM	[4]
4b	Phenyl	H	Bacillus subtilis	1.14×10^{-3} µM	[4]
4c	Phenyl	H	Escherichia coli	1.40×10^{-3} µM	[4]
5a	2-Arylureido	H	Gram-positive bacteria	-	[12]

Analysis: The data indicates that even subtle changes to the benzoxazole scaffold can significantly alter antimicrobial activity and spectrum. Compound 4a, with a hydrazide group at the 5-position, is particularly effective against the fungus *Candida albicans*. [4]

Molecular Targets and Experimental Protocols

A key molecular target for antibacterial benzoxazoles is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication and is absent in higher eukaryotes, making it an attractive target for selective toxicity. [11][13][14]



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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

This method determines the minimum concentration of an antimicrobial agent that inhibits the growth of a microorganism in a liquid medium.

- Preparation:
 - Prepare serial dilutions of the benzoxazole compound in a 96-well microtiter plate containing sterile nutrient broth.
 - Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard.

- Inoculation:
 - Add the microbial inoculum to each well of the microtiter plate.
 - Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
- Incubation:
 - Incubate the plate at 37°C for 24 hours.
- MIC Determination:
 - After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Benzoxazole derivatives have shown promise as anti-inflammatory agents, with some exhibiting selective inhibition of cyclooxygenase-2 (COX-2).^{[15][16]} Selective COX-2 inhibitors are desirable as they can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.

Key SAR Insights for Anti-inflammatory Activity

The anti-inflammatory properties of benzoxazoles are often linked to specific substitutions that promote selective binding to the COX-2 enzyme.

- Substitution at the 2-position: Di-substituted phenyl rings at this position have been shown to be crucial for COX-2 inhibitory activity.
- Substitution at the 5-position: The presence of a carboxylate or related functional group at this position can enhance anti-inflammatory effects.

Comparative Performance of Anti-inflammatory Benzoxazole Derivatives

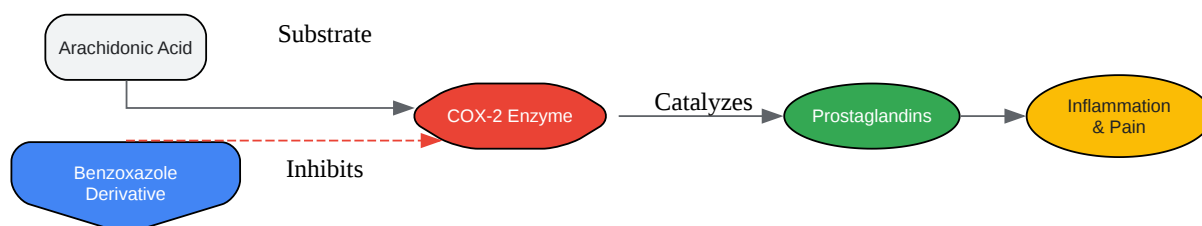
The following table summarizes the in vitro COX-2 inhibitory activity of selected benzoxazole derivatives.

Compound ID	2-Position Substituent	5-Position Substituent	COX-2 IC ₅₀ (μM)	Reference
6a	N-(3,4-dimethoxyphenyl)	H	0.04	[15]
6b	Phenylsulfonamido	Methyl carboxylate	25.8 (μg/ml)	[16]
6c	Benzamido	Methyl carboxylate	30.7 (μg/ml)	[16]
7a	Amino	Methyl carboxylate Tosylate	11.5 (μg/ml)	[16]

Analysis: Compound 6a demonstrates exceptional COX-2 inhibitory potency with a very low IC₅₀ value.[15] The data for compounds 6b, 6c, and 7a also indicate that various substitutions at the 2- and 5-positions can confer moderate to good COX-2 inhibition.[16]

Molecular Targets and Experimental Protocols

The primary molecular target for the anti-inflammatory action of many benzoxazoles is COX-2. By inhibiting this enzyme, they block the production of prostaglandins, which are key mediators of inflammation and pain.



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Caption: Benzoxazole derivatives can inhibit the COX-2 enzyme, reducing inflammation.

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

- Animal Preparation:
 - Use adult male Wistar rats, fasted overnight before the experiment.
 - Divide the rats into groups: vehicle control, positive control (e.g., Diclofenac Sodium), and test groups receiving different doses of the benzoxazole derivative.
- Compound Administration:
 - Administer the test compounds and controls orally or intraperitoneally 30-60 minutes before inducing inflammation.
- Induction of Edema:
 - Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
- Measurement of Paw Edema:
 - Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
- Data Analysis:
 - Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Antiviral Activity: A Nascent but Promising Frontier

The exploration of benzoxazole derivatives as antiviral agents is a more recent development, but initial studies have shown encouraging results against various viruses, including influenza.

[\[17\]](#)[\[18\]](#)

Key SAR Insights for Antiviral Activity

The structural requirements for antiviral activity are still being elucidated, but some initial trends have been observed.

- Substitution at the 2-position: The nature of the substituent at this position appears to be critical for interacting with viral proteins.
- Molecular Hybridization: Combining the benzoxazole scaffold with other pharmacophores, such as flavonols, has yielded derivatives with potent antiviral activity against tobacco mosaic virus (TMV).

Comparative Performance of Antiviral Benzoxazole Derivatives

The following table summarizes the antiviral activity of selected benzoxazole derivatives.

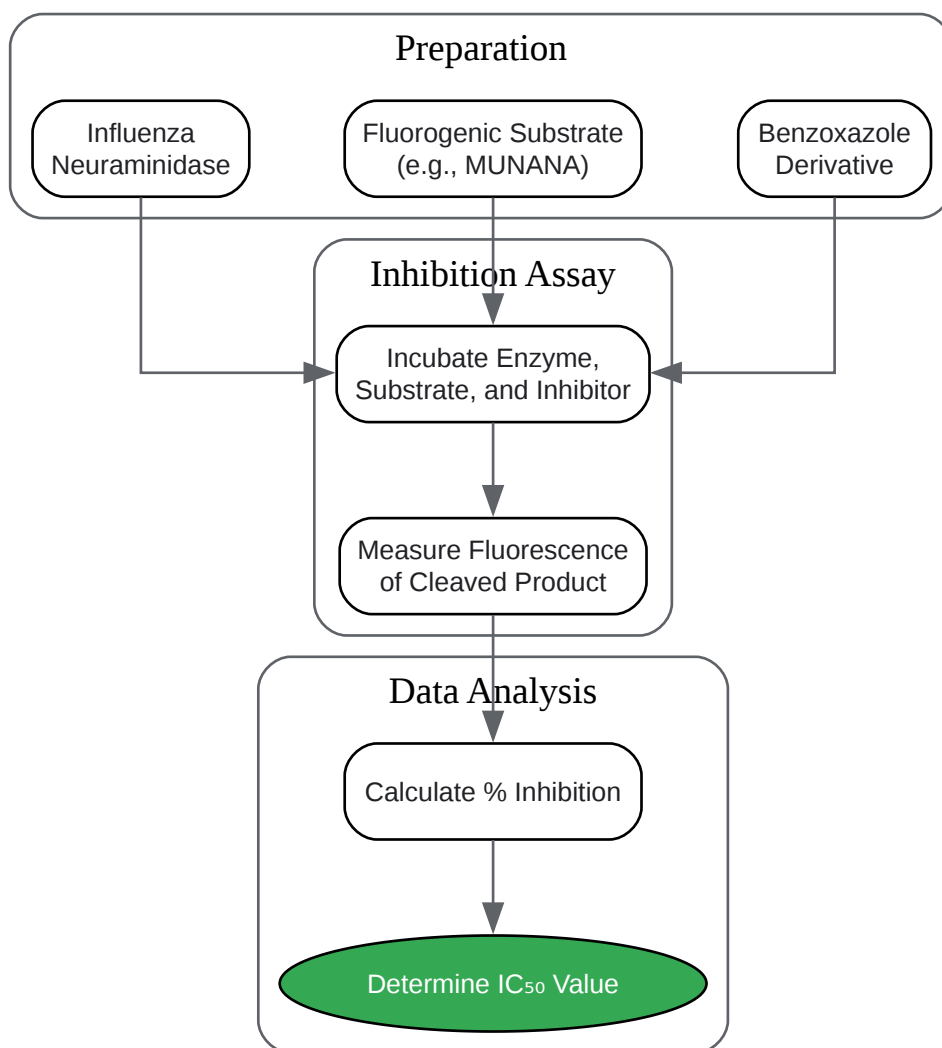
Compound ID	Virus	Assay	Activity	Reference
8a	Influenza A (H1N1)	Plaque Reduction	IC ₅₀ in μ M range	[17]
9a	Tobacco Mosaic Virus (TMV)	In vivo	Curative EC ₅₀ = 127.6 μ g/mL	[19]
9b	Coxsackievirus B5	Antiviral Screen	EC ₅₀ = 6-18.5 μ M	[20]

Analysis: These findings, though preliminary, suggest that the benzoxazole scaffold can be a valuable template for the design of novel antiviral agents. The potent activity of compound 9a against TMV highlights the potential of molecular hybridization strategies.[\[19\]](#)

Molecular Targets and Experimental Protocols

The molecular targets for antiviral benzoxazoles are virus-specific. For influenza virus, neuraminidase is a key target. This enzyme is crucial for the release of new virus particles from

infected cells.[21]



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Caption: Workflow for the fluorometric neuraminidase inhibition assay.

This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.

- Reagent Preparation:
 - Prepare serial dilutions of the benzoxazole test compound.
 - Dilute the influenza virus containing neuraminidase in assay buffer.

- Prepare a solution of the fluorogenic substrate MUNANA (2'-(4-Methylumbelliferyl)- α -D-N-acetylneuraminic acid).
- Assay Procedure:
 - In a 96-well plate, add the diluted virus and the test compound at various concentrations.
 - Incubate at room temperature for 45 minutes.
 - Add the MUNANA substrate to initiate the enzymatic reaction.
 - Incubate at 37°C for a specified time.
 - Stop the reaction with a stop solution.
- Data Analysis:
 - Measure the fluorescence of the product (4-methylumbelliferone) using a fluorescence microplate reader.
 - Calculate the percentage of neuraminidase inhibition and determine the IC₅₀ value.[\[22\]](#)

Conclusion

The benzoxazole scaffold is a remarkably versatile platform for the development of new therapeutic agents. This guide has provided a comparative overview of the structure-activity relationships of benzoxazole derivatives in anticancer, antimicrobial, anti-inflammatory, and antiviral research. A thorough understanding of the influence of substituents at key positions, combined with robust experimental evaluation using the detailed protocols provided, will continue to drive the discovery of novel and potent benzoxazole-based drugs. The future of benzoxazole research lies in the rational design of derivatives with enhanced selectivity and potency, as well as in the exploration of new therapeutic applications for this remarkable heterocyclic system.

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